2H-1,2,3-Benzothiadiazine 1,1-dioxide
Overview
Description
2H-1,2,3-Benzothiadiazine 1,1-dioxide, also known as Diazoxide, is a nondiuretic benzothiadiazine used for the treatment of hypoglycemia, von Gierke’s disease, acute and malignant hypertension . It acts as a beta cell K ATP channel opener and prevents the secretion of insulin .
Synthesis Analysis
The synthesis of 2H-1,2,3-Benzothiadiazine 1,1-dioxide involves various functional groups attached to the ring. These groups, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring, are responsible for the activity . A new palladium-catalyzed benzothiadiazine-1,1-dioxide direct arylation of C (sp 2)–H bonds has been described .Molecular Structure Analysis
The molecular structure of 2H-1,2,3-Benzothiadiazine 1,1-dioxide combines the structural features of two compound families, 1,2,4-Benzothiadiazine 1,1-dioxide derivatives and phthalazinone scaffold . These features have led to more intensive research since the 1960s .Chemical Reactions Analysis
The chemical reactions of 2H-1,2,3-Benzothiadiazine 1,1-dioxide involve various functional groups attached to the ring. These groups, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring, are responsible for the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-1,2,3-Benzothiadiazine 1,1-dioxide are related to its molecular structure, which combines the structural features of two compound families, 1,2,4-Benzothiadiazine 1,1-dioxide derivatives and phthalazinone scaffold .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antimicrobial properties . The specific functional groups attached to the ring, such as halo groups at the 7 and 8 positions, are responsible for this activity .
Antiviral Activity
This compound also exhibits antiviral activity . The specific functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for this activity .
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been used in the search for antihypertensives . The specific functional groups attached to the ring are responsible for this activity .
Antidiabetic Activity
The compound has been reported to have antidiabetic properties . The specific functional groups attached to the ring are responsible for this activity .
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer properties . The specific functional groups attached to the ring are responsible for this activity .
KATP Channel Activators
The compound has been reported to have properties of KATP channel activators . The specific functional groups attached to the ring are responsible for this activity .
AMPA Receptor Modulators
The compound has been reported to have properties of AMPA receptor modulators . For example, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide showed the highest activity of AMPA receptors in vitro .
PI3Kδ Inhibitors
The compound has been reported to have properties of PI3Kδ inhibitors . For example, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively .
Mechanism of Action
Target of Action
The primary targets of 2H-1,2,3-Benzothiadiazine 1,1-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Mode of Action
2H-1,2,3-Benzothiadiazine 1,1-dioxide interacts with its targets by acting as an activator of KATP channels and a modulator of AMPA receptors . This interaction results in changes in the function of these targets, leading to various pharmacological effects .
Biochemical Pathways
The action of 2H-1,2,3-Benzothiadiazine 1,1-dioxide affects several biochemical pathways. For instance, it can influence the insulin release from pancreatic B cells by activating KATP channels . It can also modulate the function of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Pharmacokinetics
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxide derivatives, have been used as diuretic and antihypertensive agents , suggesting that 2H-1,2,3-Benzothiadiazine 1,1-dioxide may have similar properties.
Result of Action
The molecular and cellular effects of 2H-1,2,3-Benzothiadiazine 1,1-dioxide’s action are diverse due to its interaction with multiple targets. For example, by activating KATP channels, it can inhibit insulin release from pancreatic B cells . By modulating AMPA receptors, it can affect synaptic transmission in the central nervous system .
Action Environment
The action, efficacy, and stability of 2H-1,2,3-Benzothiadiazine 1,1-dioxide can be influenced by various environmental factors. For instance, the presence of other functional groups attached to the ring structure of the compound can affect its activity . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2H-1λ6,2,3-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)5-8-9-12/h1-5,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCUSOBVEHOMMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNS2(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,3-Benzothiadiazine 1,1-dioxide | |
CAS RN |
21639-39-4 | |
Record name | 2H-1,2,3-benzothiadiazine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common synthetic routes to 2H-1,2,3-Benzothiadiazine 1,1-dioxides?
A: Several synthetic approaches have been reported. One method involves the reaction of ortho-lithiated acetophenone ketals with chlorosulfonyl groups, followed by ring closure using hydrazine monohydrate or acetohydrazide. [] Another approach utilizes the reaction of o-benzoylbenzenesulfonyl chlorides with hydrazine. [] Alternative methods involve directed ortho-lithiation of N1-arylsulfonylhydrazonates [] and protected benzaldehyde derivatives. []
Q2: Can you elaborate on the reactivity of 2H-1,2,3-Benzothiadiazine 1,1-dioxides towards alkylation?
A: These compounds can undergo both N(2)- and N(3)-alkylation. N(2)-Alkylation can be achieved directly using alkylating agents, while N(3)-alkylation typically requires reductive alkylation with aldehydes. [, ] Interestingly, alkylation can lead to the formation of mesoionic compounds, a unique class of compounds with distinct electronic properties. [, ]
Q3: How does the structure of 2H-1,2,3-Benzothiadiazine 1,1-dioxides influence their reactivity in base-mediated rearrangements?
A: The substituents, particularly at the aromatic ring and the 3-position, significantly impact the outcome of base-induced rearrangements. [, ] For instance, the amount of base used can dictate whether a diaza-[1,2]-Wittig or a diaza-[1,3]-Wittig rearrangement occurs, leading to different heterocyclic products. []
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